
1H-Tetrazol-5-amine, 1-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazol-5-amine, 1-octyl- is a derivative of tetrazole, a nitrogen-rich heterocyclic compound Tetrazoles are known for their diverse biological applications and are used extensively in material and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-Tetrazol-5-amine, 1-octyl- can be synthesized through various methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by ytterbium triflate. Another method uses the powerful diazotizing reagent fluorosulfonyl azide to transform amidines and guanidines into tetrazole derivatives under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts can produce 1H-tetrazoles .
Industrial Production Methods
Industrial production of 1H-Tetrazol-5-amine, 1-octyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and heterogeneous catalysts has been explored to enhance the efficiency and eco-friendliness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Tetrazol-5-amine, 1-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the attached octyl group.
Substitution: Substitution reactions, such as N-arylation, can introduce new functional groups to the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, fluorosulfonyl azide, and zinc salts. Reaction conditions often involve the use of catalysts such as ytterbium triflate and microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions can produce N-aryl tetrazole derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1H-Tetrazol-5-amine, 1-octyl- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Tetrazol-5-amine, 1-octyl- involves its interaction with molecular targets and pathways. The compound’s nitrogen-rich structure allows it to act as a versatile pharmacophore, interacting with various enzymes and receptors. For example, it can inhibit DNA topoisomerase IV and gyrase, leading to antimicrobial effects . The presence of the octyl group can enhance the compound’s lipophilicity, facilitating its penetration through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
1H-Tetrazol-5-amine, 1-octyl- can be compared with other tetrazole derivatives, such as:
5-Amino-1H-tetrazole: A simpler tetrazole derivative without the octyl group, used in similar applications but with different chemical properties.
5-Substituted 1H-tetrazoles: A broad class of compounds with various substituents, each with unique properties and applications.
1H-Tetrazol-5-ylamine: Another tetrazole derivative with different substituents, used in coordination chemistry and material science.
Propriétés
Numéro CAS |
62654-16-4 |
|---|---|
Formule moléculaire |
C9H19N5 |
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
1-octyltetrazol-5-amine |
InChI |
InChI=1S/C9H19N5/c1-2-3-4-5-6-7-8-14-9(10)11-12-13-14/h2-8H2,1H3,(H2,10,11,13) |
Clé InChI |
LENVMHVEFPRXPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C(=NN=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


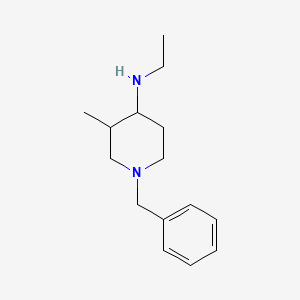

![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
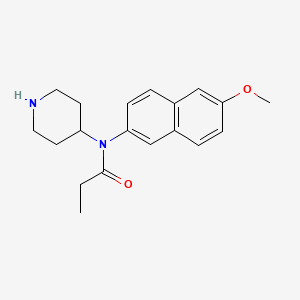
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)
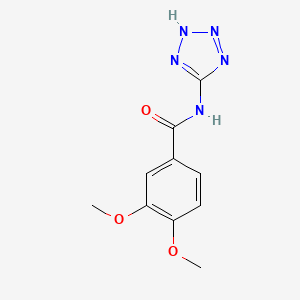

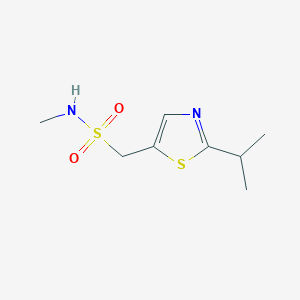
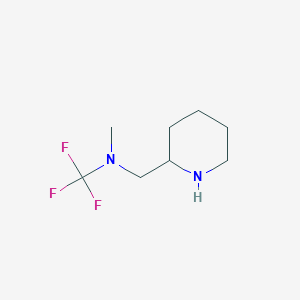

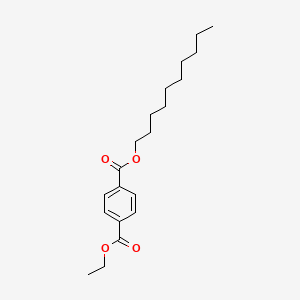

![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)
